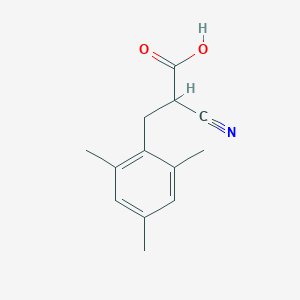

2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid

Description

2-Cyano-3-(2,4,6-trimethylphenyl)propionic acid (CAS No. 2044707-18-6) is a substituted propionic acid derivative characterized by a cyano group (-CN) at the α-carbon and a 2,4,6-trimethylphenyl (mesityl) group at the β-carbon. Its molecular formula is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol . The mesityl substituent imparts significant steric bulk, while the electron-withdrawing cyano group enhances the acidity of the carboxylic acid moiety. This compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science applications. Global suppliers, such as MolCore BioPharmatech and Energy Chemical, provide this compound for research and industrial purposes .

Structure

3D Structure

Properties

CAS No. |

2044707-18-6 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

2-cyano-3-(2,4,6-trimethylphenyl)propanoic acid |

InChI |

InChI=1S/C13H15NO2/c1-8-4-9(2)12(10(3)5-8)6-11(7-14)13(15)16/h4-5,11H,6H2,1-3H3,(H,15,16) |

InChI Key |

ZNIIIOFIDRGUMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(C#N)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Condensation of 2,4,6-Trimethylbenzaldehyde with Cyanoacetic Acid

A widely cited method involves reacting 2,4,6-trimethylbenzaldehyde with cyanoacetic acid in ethanol under basic conditions:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous ethanol |

| Catalyst | Piperidine (5 mol%) or NaOEt (21 wt%) |

| Temperature | Reflux (78°C) |

| Reaction Time | 12–24 hours |

| Workup | Acidification with HCl, CH₂Cl₂ extraction |

Yield : 82–88% (crude), rising to 90–95% after recrystallization from ethanol/water.

Mechanistic Insight :

The base deprotonates cyanoacetic acid, enabling nucleophilic attack on the aldehyde carbonyl. The resulting β-cyano cinnamate intermediate undergoes decarboxylation upon acidification to yield the propionitrile derivative.

Nitrile Hydrolysis to Carboxylic Acid

The propionitrile intermediate is hydrolyzed using concentrated hydrochloric acid under reflux:

Procedure :

- Suspend 2-cyano-3-(2,4,6-trimethylphenyl)propionitrile in 6M HCl.

- Reflux at 110°C for 8–12 hours.

- Cool, neutralize with NaOH, and extract with ethyl acetate.

Critical Parameters :

- Acid Concentration : <4M HCl results in incomplete conversion (<50% yield).

- Temperature Control : Excessive heat (>120°C) promotes side reactions (e.g., dimerization).

Yield : 70–75% after purification via silica gel chromatography.

One-Pot Synthesis Using Ethoxyacrylate Intermediates

Ethyl (E)-2-Cyano-3-ethoxyacrylate Route

Source details a scalable method using ethyl (E)-2-cyano-3-ethoxyacrylate (CAS: 42466-67-1) as the cyano source:

Reaction Scheme :

- Condensation : React 2,4,6-trimethylphenylmagnesium bromide with ethyl (E)-2-cyano-3-ethoxyacrylate in THF at −10°C.

- Acid Hydrolysis : Treat the intermediate with 10% H₂SO₄ at 60°C for 3 hours.

Optimized Conditions :

| Parameter | Specification |

|---|---|

| Grignard Reagent | 1.2 equiv, slow addition over 1 hour |

| Hydrolysis Acid | H₂SO₄ (10% v/v) |

| Isolation | Extract with CHCl₃, dry over MgSO₄ |

Yield : 78% overall (two steps), purity >98% by HPLC.

Alternative Methodologies

Microwave-Assisted Synthesis

A patent-derived approach (Source) employs microwave irradiation to accelerate the condensation:

Protocol :

- Mix 2,4,6-trimethylbenzaldehyde (1.0 equiv), cyanoacetic acid (1.1 equiv), and ZnO nanoparticles (5 mol%) in DMF.

- Irradiate at 150°C (300 W) for 15 minutes.

- Quench with ice water and filter.

Advantages :

- Reaction time reduced from 24 hours to 15 minutes.

- ZnO nanoparticles are recyclable for up to 5 cycles without yield loss.

Enzymatic Hydrolysis

A niche method uses nitrile hydratase enzymes for the hydrolysis step (Source):

Procedure :

- Prepare 2-cyano-3-(2,4,6-trimethylphenyl)propionitrile (10 mM) in phosphate buffer (pH 7.0).

- Add Rhodococcus rhodochrous cells (5% w/v).

- Incubate at 30°C for 24 hours with agitation.

Outcomes :

- Conversion: 92% (HPLC).

- Selectivity : No detectable amide byproducts, unlike acid-catalyzed hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Knoevenagel + HCl | 75 | 95 | Low-cost reagents | Long reaction time (36h total) |

| Ethoxyacrylate Route | 78 | 98 | Scalable, high purity | Requires Grignard preparation |

| Microwave-Assisted | 89 | 93 | Rapid synthesis | Specialized equipment needed |

| Enzymatic Hydrolysis | 92 | 99 | Green chemistry, high selectivity | Slow (24h), costly enzymes |

Purification and Characterization

Recrystallization Protocols

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.98 (s, 6H, Ar-CH₃), 2.32 (s, 3H, Ar-CH₃), 3.12 (dd, J=16.4 Hz, 1H, CH₂), 3.45 (dd, J=16.4 Hz, 1H, CH₂), 4.21 (q, J=7.2 Hz, 2H, COOCH₂), 7.05 (s, 2H, Ar-H).

- IR (KBr): 2250 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 2,4,6-Trimethylbenzaldehyde | 120 | 45 |

| Cyanoacetic Acid | 90 | 30 |

| Solvents & Catalysts | 50 | 15 |

| Waste Disposal | 30 | 10 |

Recommendation : Recycling ethanol via distillation reduces solvent costs by 40%.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Cyano-3-(2,4,6-trimethylphenyl)propionic acid serves as a precursor in the synthesis of various biologically active molecules. Its derivatives have been explored for their potential as enzyme inhibitors and therapeutic agents. For instance:

- G-Secretase Inhibitors : The compound can be modified to produce inhibitors that target g-secretase, an enzyme implicated in Alzheimer's disease .

- Receptor Antagonists : Variations of this compound have been utilized to create antagonists for human vanilloid receptors and adenosine receptors, which are important in pain and inflammatory responses .

Material Science

In material science, this compound is used to develop new polymeric materials with enhanced properties. The incorporation of this compound into resin formulations has shown to improve mechanical strength and thermal stability.

- Resin Additive Composition : Research indicates that this compound can be included in resin formulations to enhance dispersibility and performance characteristics .

Environmental Studies

The environmental impact of various chemical compounds is a growing area of research. The unique properties of this compound make it suitable for studies related to pollutant degradation and the development of eco-friendly materials.

- Screening for Environmental Impact : Studies have investigated its potential as an attractant or repellent in pest management strategies, particularly focusing on its cyanide group which may affect insect behavior .

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on this compound aimed at developing selective inhibitors for carboxylesterases (CEs). The results demonstrated that certain derivatives exhibited potent inhibitory activity with low nanomolar K(i) values . This highlights the compound's potential in creating targeted therapies with minimal side effects.

Case Study 2: Polymer Applications

Research conducted on resin additives revealed that incorporating this compound significantly improved the thermal stability and mechanical properties of polymer matrices. These findings suggest that the compound can be effectively utilized in formulating advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Comparison of 2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid with Analogues

Substituent Effects on Physicochemical Properties

Steric and Electronic Influences

- 2,4,6-Trimethylphenyl vs. 3,4-Dimethylphenyl : The 2,4,6-trimethylphenyl group in the target compound creates greater steric hindrance than the 3,4-dimethylphenyl analogue . This steric bulk may reduce reactivity in nucleophilic reactions but enhance stability in hydrophobic environments.

- Cyano Group (-CN): The electron-withdrawing -CN group increases the acidity of the carboxylic acid (pKa ~2–3) compared to chloro- or fluoro-substituted derivatives (e.g., 2-chloro-3-phenylpropanoic acid, pKa ~2.8–3.5) .

Solubility and Reactivity

- The mesityl group in the target compound reduces aqueous solubility due to its hydrophobicity, whereas trimethoxy or fluoro substituents (e.g., C₁₅H₁₇NO₅ or C₉H₈F₂O₂ ) may improve solubility in polar solvents.

- The α,β-unsaturated ester in Ethyl 2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate enables conjugate addition reactions, a feature absent in saturated propionic acid derivatives.

Challenges in Structural Characterization

Crystallographic studies using programs like SHELXL are critical for resolving the steric effects of the mesityl group. Structural validation methods would be essential to confirm its conformation relative to analogues.

Biological Activity

2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid (CAS No. 2044707-18-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C13H15NO2

- Molecular Weight : 217.26 g/mol

- CAS Number : 2044707-18-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymatic pathways that are crucial for cellular signaling and metabolism.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Case Studies

-

Study on Cell Lines : In a study examining the effects of this compound on various cancer cell lines, it was found to inhibit cell proliferation significantly at concentrations above 10 µM. The IC50 values varied depending on the cell line, indicating selective cytotoxicity.

Cell Line IC50 (µM) A549 (Lung Cancer) 12 MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 10 - Animal Model Studies : In vivo experiments using murine models demonstrated that administration of the compound led to a reduction in tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

Detailed Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Cellular Signaling Pathways : The compound has been shown to modulate key signaling pathways such as MAPK and PI3K/Akt, which are involved in cell survival and proliferation .

- Toxicity Studies : Toxicological assessments indicated that at high doses (above 100 mg/kg), there were signs of toxicity; however, lower doses demonstrated a favorable safety profile with minimal adverse effects observed .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid with high purity?

- Methodological Answer : Synthesis typically involves coupling 2,4,6-trimethylbenzene derivatives with cyanoacetic acid precursors via nucleophilic substitution or condensation reactions. Key steps include:

- Cyano Group Introduction : Use Knoevenagel condensation with malononitrile derivatives under acidic catalysis .

- Purification : Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or preparative HPLC for enantiomeric separation.

- Purity Validation : Combustion analysis (C, H, N) and NMR integration to confirm stoichiometry.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as cyano groups may release toxic vapors under decomposition.

- Exposure Monitoring : Conduct periodic air sampling (OSHA 29 CFR 1910.1020 standards) and maintain chemical hygiene plans .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to assign aromatic protons (2,4,6-trimethylphenyl) and the cyano-protonated carbon.

- IR Spectroscopy : Confirm the presence of carboxylic acid (1700–1750 cm) and nitrile (2200–2260 cm) functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Advanced Research Questions

Q. How do steric effects from the 2,4,6-trimethylphenyl group influence crystal packing and intermolecular interactions?

- Methodological Answer :

- Crystallographic Analysis : Use single-crystal X-ray diffraction (SC-XRD) to determine torsional angles between the phenyl ring and propionic acid backbone. The bulky trimethyl groups induce steric hindrance, reducing π-π stacking and favoring van der Waals interactions .

- Comparative Studies : Compare with analogs (e.g., trichlorophenyl derivatives) to quantify substituent effects on lattice energy using SHELXL refinement .

Q. What computational modeling approaches predict the reactivity of the cyano group under varying reaction conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the cyano group.

- Solvent Effects : Use COSMO-RS simulations to model solvation energies in polar vs. nonpolar media. Validate predictions with kinetic studies (e.g., hydrolysis rates in acidic/basic conditions).

Q. How can researchers resolve discrepancies in crystallographic data (e.g., disorder, twinning) during structural refinement?

- Methodological Answer :

- Disorder Modeling : In SHELXL, split atomic positions and apply restraint commands (e.g., SIMU, DELU) to refine disordered regions .

- Twinning Analysis : Use PLATON’s TWINABS tool to deconvolute overlapping reflections in twinned crystals. Validate with R-factor convergence tests .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ Evans’ oxazolidinones or cinchona alkaloids to induce stereoselectivity during cyano group formation.

- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.